
SARS-CoV-2 Mpro-IN-24 discovery and
development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-24

Cat. No.: B15579509 Get Quote

An In-depth Technical Guide on the Discovery and Development of the SARS-CoV-2 Mpro

Inhibitor MI-30

This guide provides a comprehensive technical overview of the discovery, mechanism of

action, and preclinical development of the MI-series of SARS-CoV-2 main protease (Mpro)

inhibitors, with a focus on the promising candidate MI-30. This document is intended for

researchers, scientists, and drug development professionals.

Introduction
The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral

therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease

(3CLpro), emerged as a prime drug target. Mpro is a viral cysteine protease essential for

processing viral polyproteins into functional non-structural proteins required for viral replication.

[1][2] Its cleavage specificity for a glutamine residue at the P1 position is not shared by known

human proteases, suggesting that Mpro inhibitors could have a high therapeutic index with

minimal off-target effects.[1]

A research initiative led by Qiao et al. resulted in the design and synthesis of 32 novel

peptidomimetic inhibitors (designated MI-01 to MI-32) based on the structures of approved

hepatitis C virus (HCV) protease inhibitors, boceprevir and telaprevir.[1][3] This rational drug

design approach led to the identification of several potent compounds, including MI-09 and MI-

30, which demonstrated significant antiviral activity in both cell-based assays and an in vivo

mouse model of SARS-CoV-2 infection.[1][4]
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Discovery and Design Strategy
The design of the MI-series was a structure-based effort leveraging the known scaffolds of

boceprevir and telaprevir and the crystal structure of SARS-CoV-2 Mpro.[1][4] The active site of

Mpro is comprised of four main subsites (S1', S1, S2, and S4) that accommodate the amino

acid residues of the substrate.[1] The inhibitors were designed with three key fragments (P1,

P2, and P3) to optimally occupy these sites.

P1 Fragment & Warhead: A γ-lactam ring was chosen to mimic the native glutamine

substrate at the S1 site. Attached to this was a highly electrophilic aldehyde group, which

acts as a "warhead" to form a reversible covalent bond with the catalytic Cys145 residue of

Mpro, crucial for potent inhibitory activity.[1][3]

P2 Fragment: To occupy the hydrophobic S2 pocket, a rigid bicycloproline moiety from either

boceprevir or telaprevir was incorporated. This design choice was intended to increase the

inhibitor's in vivo exposure.[3]

P3 Fragment: The S4 subsite is more solvent-exposed, allowing for greater variability. A

range of hydrophobic subgroups was synthesized and tested at the P3 position to optimize

potency and pharmacokinetic properties.[1][3]

This systematic approach of fixing the P1 and P2 fragments while varying the P3 moiety

allowed for a thorough structure-activity relationship (SAR) study, culminating in the

identification of lead candidates.
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Drug discovery workflow for the MI-series of Mpro inhibitors.
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Quantitative Data Summary
The inhibitory potency and antiviral activity of the MI-series were quantified through a series of

in vitro and in vivo experiments. All 32 synthesized compounds demonstrated potent inhibition

of Mpro enzymatic activity.[1]

Table 1: In Vitro Enzymatic Inhibition of MI-Series
Compounds

Compound Mpro IC₅₀ (nM)[1]

MI-21 7.6

MI-23 7.6

MI-28 9.2

MI-09 16.5

MI-30 24.5

Range (32 Compounds) 7.6 - 748.5

GC376 (Control) 37.4

11b (Control) 27.4

Table 2: Cell-Based Antiviral Activity and Preclinical
Data for Lead Candidates

Compound
Antiviral EC₅₀ (µM)
in Vero E6 cells[2]
[3]

Oral Bioavailability
(Rats)[4]

In Vivo Efficacy
(Mouse Model)[1]
[4]

MI-09 0.86 11.2%

Significant reduction

in lung viral load and

lesions

MI-30 0.54 14.6%

Significant reduction

in lung viral load and

lesions
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Mechanism of Action
The MI-series inhibitors function as peptidomimetics that target the active site of the SARS-

CoV-2 Mpro. The mechanism is covalent, yet reversible, inhibition of the catalytic Cys145

residue.

The co-crystal structure of Mpro in complex with MI-23 provides detailed insight into the binding

mode.[1] The aldehyde "warhead" is attacked by the nucleophilic sulfur atom of Cys145,

forming a stable thiohemiacetal covalent bond. This adduct effectively blocks the active site,

preventing the enzyme from processing viral polyproteins. The key interactions include:

Covalent Bond: The aldehyde carbon forms a covalent bond with the Cys145 sulfur atom.[1]

Oxyanion Hole: The aldehyde oxygen forms crucial hydrogen bonds with the backbone

amides of Gly143 and Cys145, stabilizing the tetrahedral intermediate.[1]

S1 Pocket: The P1 γ-lactam ring fits snugly into the S1 subsite, forming hydrogen bonds with

His163 and Phe140.[1]

S2 Pocket: The rigid P2 bicycloproline moiety occupies the hydrophobic S2 pocket.[1]

S4 Pocket: The variable P3 group interacts with the solvent-exposed S4 pocket, influencing

overall potency.[1]

By blocking Mpro activity, the inhibitors halt the viral replication cycle, preventing the production

of new virions.
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Mechanism of action of MI-30 in disrupting viral replication.

Experimental Protocols
The following are representative protocols for the key assays used in the development and

characterization of the MI-30 inhibitor.

FRET-Based Mpro Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant

Mpro in vitro.

Materials:

Recombinant, purified SARS-CoV-2 Mpro

FRET substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans

Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15579509?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test compounds (e.g., MI-30) dissolved in 100% DMSO

384-well, low-volume, black assay plates

Fluorescence plate reader

Procedure:

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small

volume (e.g., 100 nL) of each dilution into the assay plate wells.

Enzyme Preparation: Dilute the Mpro stock solution to the desired final concentration (e.g.,

100 nM) in cold Assay Buffer.

Enzyme Addition: Add 10 µL of the diluted Mpro solution to each well containing the test

compound. Add Assay Buffer without enzyme to control wells (background).

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to

allow the compound to bind to the enzyme.

Substrate Preparation: Dilute the FRET substrate stock to the desired final concentration

(e.g., 20 µM) in Assay Buffer.

Reaction Initiation: Add 10 µL of the diluted FRET substrate to all wells to start the reaction.

Fluorescence Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C.

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60

seconds for 20-30 minutes.

Data Analysis: a. Calculate the initial reaction velocity (V) for each well from the linear portion

of the fluorescence curve. b. Normalize the velocities of the compound-treated wells to the

DMSO control (0% inhibition) and no-enzyme control (100% inhibition). c. Plot the percent

inhibition against the logarithm of the compound concentration and fit the data to a four-

parameter dose-response curve to determine the IC₅₀ value.
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Workflow for the FRET-based Mpro enzymatic inhibition assay.

Cell-Based Antiviral Activity Assay (Plaque Reduction)
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This assay measures the ability of a compound to inhibit SARS-CoV-2 replication in a host cell

line.

Materials:

Vero E6 cells

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

Infection Medium: DMEM supplemented with 2% FBS

SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)

Test compound (MI-30)

Methylcellulose overlay

Crystal Violet staining solution

6-well plates

Biosafety Level 3 (BSL-3) facility

Procedure:

Cell Seeding: Seed Vero E6 cells into 6-well plates at a density that will result in a 95-100%

confluent monolayer on the day of infection (approximately 1 x 10⁶ cells/well). Incubate for

24 hours at 37°C, 5% CO₂.

Compound Preparation: Prepare serial dilutions of MI-30 in Infection Medium.

Infection: In a separate tube, pre-incubate the desired amount of SARS-CoV-2 (to yield ~100

plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.

Cell Inoculation: Aspirate the culture medium from the cell monolayers and wash once with

PBS. Inoculate the cells with the virus-compound mixture.

Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overlay: After the adsorption period, gently aspirate the inoculum. Overlay the cells with 2

mL of a mixture containing 1.2% methylcellulose and Infection Medium, with the

corresponding concentration of the test compound.

Incubation: Incubate the plates for 3-4 days at 37°C, 5% CO₂ until viral plaques are visible.

Staining and Counting: a. Aspirate the methylcellulose overlay. b. Fix the cells with 4%

paraformaldehyde for 30 minutes. c. Stain the fixed cells with 0.1% crystal violet solution for

15 minutes. d. Gently wash the plates with water and allow them to air dry. e. Count the

number of plaques in each well.

Data Analysis: a. Calculate the percentage of plaque reduction for each compound

concentration relative to the virus-only control wells. b. Plot the percentage of plaque

reduction against the logarithm of compound concentration and use non-linear regression to

calculate the 50% effective concentration (EC₅₀).

Conclusion
The MI-series of inhibitors, particularly MI-30, represents a successful application of structure-

based drug design targeting the SARS-CoV-2 main protease. These compounds are potent

covalent inhibitors with a well-defined mechanism of action. The promising in vitro antiviral

activity and, most notably, the significant in vivo efficacy in a mouse model, highlight MI-30 as a

strong lead candidate for further preclinical and clinical development as an oral therapeutic for

COVID-19.[1][4] The detailed methodologies and quantitative data presented provide a solid

foundation for future research in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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